molecular formula C21H30N2 B025843 4,4'-Methylenebis(N-sec-butylaniline) CAS No. 5285-60-9

4,4'-Methylenebis(N-sec-butylaniline)

Cat. No. B025843
CAS RN: 5285-60-9
M. Wt: 310.5 g/mol
InChI Key: YZZTZUHVGICSCS-UHFFFAOYSA-N
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Patent
US08212078B2

Procedure details

4,4′-Methylenebis(benzeneamine) (19.8 g, 0.1 mol), methyl ethyl ketone (20.0 g, 0.28 mol), Pt(S)/C (2.0 g), and water (28.0 g; formed a second phase) were charged into reactor. The reactor was purged 3 times with H2 at 22° C. The reaction mixture was then stirred at 800 rpm at 136° C. under H2 for 2.5 hours. GC showed 100% conversion of 4,4′-methylenebis(benzeneamine), and a 96-97% yield of N,N′-di-sec-butyl-4,4′-methylenebis(benzeneamine).
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:9]1[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=1.[CH2:16]([C:18]([CH3:20])=O)[CH3:17]>[Pt].O>[CH:16]([NH:15][C:12]1[CH:13]=[CH:14][C:9]([CH2:1][C:2]2[CH:3]=[CH:4][C:5]([NH:8][CH:1]([CH2:2][CH3:3])[CH3:9])=[CH:6][CH:7]=2)=[CH:10][CH:11]=1)([CH2:18][CH3:20])[CH3:17]

Inputs

Step One
Name
Quantity
19.8 g
Type
reactant
Smiles
C(C1=CC=C(C=C1)N)C1=CC=C(C=C1)N
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(C)C(=O)C
Step Three
Name
Quantity
2 g
Type
catalyst
Smiles
[Pt]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
136 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at 800 rpm at 136° C. under H2 for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed a second phase)
ADDITION
Type
ADDITION
Details
were charged into reactor
CUSTOM
Type
CUSTOM
Details
The reactor was purged 3 times with H2 at 22° C

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(CC)NC1=CC=C(C=C1)CC1=CC=C(C=C1)NC(C)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.